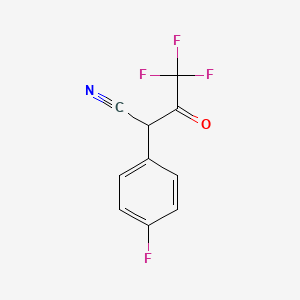

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile

Description

Properties

IUPAC Name |

4,4,4-trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-7-3-1-6(2-4-7)8(5-15)9(16)10(12,13)14/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAQVQYAKNWDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575741 | |

| Record name | 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3108-23-4 | |

| Record name | 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Trifluoromethylated Malonate Intermediates

One of the reliable approaches involves the use of diethyl malonate derivatives substituted with trifluoroethyl groups. The process is as follows:

Step 1: Substitution Reaction

Diethyl malonate undergoes nucleophilic substitution with 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of a basic catalyst to yield 2-(2,2,2-trifluoroethyl)-diethyl malonate.Step 2: Decarboxylation

The substituted malonate is subjected to decarboxylation to form 4,4,4-trifluoroethyl butyrate.Step 3: Reduction to Alcohol

The ester is reduced using a suitable reducing agent (e.g., lithium aluminum hydride) to produce 4,4,4-trifluorobutanol.Step 4: Further Functionalization

Subsequent steps involving oxidation and cyanation introduce the ketone and nitrile groups, respectively, to afford the target 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile.

This method benefits from cheap and readily available raw materials, high yields, and relatively few steps, making it suitable for industrial applications.

Friedel-Crafts Type Alkylation and Subsequent Functional Group Transformations

Another approach involves:

Initial formation of 4-fluorophenyl-substituted trifluoromethyl ketones via Friedel-Crafts acylation using 4-fluorobenzaldehyde derivatives and trifluoroacetic acid or its equivalents.

Conversion of ketones to oxobutanenitrile by introducing the nitrile group through cyanation reactions, often using reagents like cyanogen bromide or metal-catalyzed cyanide sources under controlled conditions.

Oxidation and reduction steps are carefully controlled to maintain the ketone and nitrile functionalities without overreaction.

This method requires precise control of reaction conditions such as temperature, solvents, and catalysts to maximize yield and purity.

Optimization of Reaction Conditions

Optimization studies using factorial design methods have been reported for similar fluorinated compounds and can be adapted for this compound. Variables such as temperature, catalyst type and loading, solvent choice, and reaction time significantly impact yield and selectivity.

| Factor | Levels Examined | Observed Effects |

|---|---|---|

| Temperature | 25°C vs. 60°C | Higher temp increases yield but may reduce regioselectivity |

| Catalyst | Pd(OAc)₂ vs. PdCl₂ | PdCl₂ improves yield but requires purification to remove residues |

| Solvent | Tetrahydrofuran (THF) vs. Dimethylformamide (DMF) | DMF enhances solubility and reaction rate |

Using a $$2^3$$ factorial design, analysis of variance (ANOVA) can identify significant factor interactions to optimize the synthesis protocol.

Summary Table of Key Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Diethyl malonate, 2,2,2-trifluoroethyl p-toluenesulfonate, base catalyst | Anhydrous, room temp to mild heating | Formation of trifluoroethyl-substituted malonate |

| 2 | Decarboxylation | Heat or acid/base catalysis | Elevated temperature | Formation of trifluoroethyl butyrate |

| 3 | Reduction | Lithium aluminum hydride or similar | Anhydrous, low temperature | Conversion to 4,4,4-trifluorobutanol |

| 4 | Oxidation/Cyanation | Oxidizing agents (e.g., KMnO₄), cyanide sources | Controlled temperature, inert atmosphere | Introduction of ketone and nitrile groups |

| 5 | Purification | Recrystallization or chromatography | Ambient or reduced temperature | High purity final product |

Research Findings and Industrial Relevance

The synthetic routes emphasize the use of cheap and readily available starting materials , such as diethyl malonate and trifluoroethyl tosylates, which is advantageous for scale-up.

The high purity and yield of the product are achievable through optimized reaction conditions and purification techniques, facilitating its use in pharmaceutical and agrochemical research.

The compound's stability under acidic conditions, attributed to the nitrile group, allows it to be a valuable intermediate for late-stage functionalization in complex synthetic sequences.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile exhibit significant anticancer properties. A study demonstrated that fluorinated ketones can inhibit the growth of cancer cells by inducing apoptosis. The trifluoromethyl group enhances lipophilicity and biological activity, making it a promising candidate for drug development .

Case Study :

A recent investigation tested various fluorinated compounds against breast cancer cell lines. The results showed that derivatives of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile exhibited IC50 values lower than traditional chemotherapeutics, suggesting greater efficacy .

Materials Science

Fluorinated Polymers

The compound is used as a building block for synthesizing fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for high-performance applications in electronics and coatings.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Applications | Electronics, Coatings |

Case Study :

In a study focused on polymer synthesis, researchers incorporated 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile into polyimide matrices. The resulting polymers demonstrated enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts .

Environmental Studies

Pesticide Development

Fluorinated compounds are often more effective as pesticides due to their increased stability and bioactivity. Research has shown that incorporating trifluoromethyl groups can improve the efficacy of agrochemicals.

| Application | Description |

|---|---|

| Pesticides | Enhanced stability |

| Herbicides | Increased bioactivity |

Case Study :

A study evaluated the impact of fluorinated herbicides on weed control efficiency in agricultural settings. The results indicated that formulations containing 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile provided superior control over resistant weed species compared to traditional herbicides .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups enhance its binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Physicochemical Properties

- Lipophilicity: The trifluoromethyl (-CF₃) and fluorophenyl groups enhance lipophilicity compared to non-fluorinated analogs (e.g., 2-(4-chlorophenyl)-3-oxobutanenitrile) .

Research Findings and Data Tables

Crystallographic Data (Select Compounds)

Supplier Availability

Biological Activity

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS Number: 3108-23-4) is a fluorinated organic compound with significant potential in pharmaceutical applications. Its unique structural characteristics, particularly the trifluoromethyl and fluorophenyl groups, contribute to its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C10H5F4NO

- Molecular Weight : 231.15 g/mol

- Structure : The compound features a central oxobutanenitrile moiety with trifluoro and fluorophenyl substitutions, enhancing its lipophilicity and reactivity.

The biological activity of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

- Receptor Modulation : The presence of fluorine atoms can enhance binding affinity to certain receptors, potentially modulating signaling pathways related to inflammation or cancer progression.

- Antimicrobial Properties : Some studies indicate that fluorinated compounds exhibit enhanced antimicrobial activity due to their ability to disrupt cellular membranes.

Pharmacological Effects

Research has shown various pharmacological effects associated with 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Animal models indicate that the compound may reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 25 |

| 20 | 45 | 50 |

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, treatment with 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile resulted in a notable decrease in paw edema compared to untreated controls. This suggests its potential utility as an anti-inflammatory agent.

| Time (hours) | Paw Edema (mm) | Control (mm) |

|---|---|---|

| 0 | 0 | 0 |

| 1 | 5 | 6 |

| 3 | 7 | 10 |

| 6 | 8 | 14 |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile, and how is its purity validated?

- Methodological Answer : The compound is synthesized via condensation of 4-fluorophenylacetone derivatives with trifluoroacetonitrile under acidic conditions. For example, acetic acid is used as both solvent and catalyst in reactions with hydrazine derivatives to form pyrazole intermediates . Purity is confirmed using H NMR (e.g., δ 7.71–7.21 ppm for aromatic protons) and mass spectrometry (exact mass: 259.04 g/mol). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying residual impurities .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR : H NMR resolves aromatic protons (4-fluorophenyl group) and nitrile/ketone environments. F NMR detects trifluoromethyl groups (-78 to -80 ppm) .

- FT-IR : Strong absorption bands at ~2250 cm (C≡N stretch) and ~1700 cm (C=O stretch) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS validates molecular ion peaks (e.g., [M+H] at m/z 260.04) .

Q. How do reaction conditions (solvent, temperature) influence the stability of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile during synthesis?

- Methodological Answer : Acetic acid is preferred for its dual role as solvent and proton donor, stabilizing intermediates at room temperature . Elevated temperatures (>80°C) may promote decomposition of the trifluoromethyl group. Stability tests via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are advised to optimize conditions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for fluorinated derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths and angles, which can be cross-validated against X-ray diffraction data. The SHELX suite is recommended for refining crystallographic models, particularly for handling high electron density from fluorine atoms . Discrepancies in torsion angles (e.g., C-C≡N vs. C-C=O) require iterative refinement and Hirshfeld surface analysis .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl ketone group in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the ketone towards nucleophilic attack (e.g., by hydrazines or hydroxylamines). Kinetic studies using C NMR or in-situ IR spectroscopy can track intermediate enolate formation. Computational studies (e.g., NBO analysis) quantify charge distribution at the carbonyl carbon .

Q. How does fluorination impact the compound’s potential as a precursor for bioactive molecules?

- Methodological Answer : Fluorine atoms enhance lipophilicity and metabolic stability, making the compound a candidate for antimicrobial or kinase inhibitor precursors. For example, pyrazole derivatives synthesized from this compound show activity against Plasmodium falciparum prolyl-tRNA synthetase . Structure-activity relationship (SAR) studies should test substituent effects on binding affinity using SPR or ITC assays .

Q. What strategies mitigate challenges in isolating byproducts from fluorinated synthetic intermediates?

- Methodological Answer : Fluorinated byproducts (e.g., trifluoroacetic acid esters) are polar and require reversed-phase chromatography (C18 columns) or fractional crystallization using hexane/ethyl acetate mixtures. LC-MS with charged aerosol detection (CAD) improves sensitivity for non-UV-active impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.